molecular formula C7H13ClO B8689019 3-Chloroheptan-4-one CAS No. 61295-52-1

3-Chloroheptan-4-one

Cat. No.: B8689019
CAS No.: 61295-52-1
M. Wt: 148.63 g/mol
InChI Key: ONHHYBUXHMRHFZ-UHFFFAOYSA-N
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Description

3-Chloroheptan-4-one (C₇H₁₃ClO) is a chlorinated ketone with a molecular structure featuring a chlorine atom at the third carbon and a ketone group at the fourth carbon of a seven-carbon chain. Its properties are influenced by the electron-withdrawing chlorine atom, which affects reactivity, polarity, and stability. Applications may include use as an intermediate in organic synthesis, though specific data on its uses or hazards are absent in the provided evidence.

Properties

CAS No.

61295-52-1

Molecular Formula

C7H13ClO

Molecular Weight

148.63 g/mol

IUPAC Name

3-chloroheptan-4-one

InChI

InChI=1S/C7H13ClO/c1-3-5-7(9)6(8)4-2/h6H,3-5H2,1-2H3

InChI Key

ONHHYBUXHMRHFZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(CC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

A comparison with structurally related compounds can highlight key differences in reactivity, physical properties, and applications.

Compound Structure Boiling Point (°C) Reactivity Applications
3-Chloroheptan-4-one CH₃-CH₂-C(Cl)-CO-CH₂-CH₂-CH₃ Not available Electrophilic at carbonyl; SN1/SN2 at Cl Potential synthesis intermediate
4-Heptanone CH₃-(CH₂)₂-CO-(CH₂)₂-CH₃ 144–146 Ketone typical (e.g., nucleophilic addition) Solvent, flavoring agent
3-Chloropentan-2-one CH₃-C(Cl)-CO-CH₂-CH₃ Not available Higher reactivity due to shorter chain Pharmaceutical intermediates
3-Chlorobenzaldehyde C₆H₄(Cl)-CHO 213–215 Electrophilic aromatic substitution Agrochemicals, dyes

Key Observations :

  • Chlorine Position: The chlorine in this compound is adjacent to the carbonyl group, increasing electrophilicity at the carbonyl carbon compared to non-chlorinated ketones like 4-Heptanone.
  • Chain Length: Longer carbon chains (e.g., heptanone vs. pentanone) reduce volatility and may stabilize intermediates in synthesis.
  • Hazards: Chlorinated ketones are generally more toxic than non-halogenated analogs. For example, 3-Chlorobenzaldehyde requires strict handling (e.g., skin/eye protection) due to irritancy , but analogous data for this compound are unavailable.
Reactivity Comparison
  • Nucleophilic Substitution : The chlorine in this compound may undergo SN2 reactions more readily than in aromatic chlorides (e.g., chloronaphthalenes in ) due to less steric hindrance.
  • Oxidation : Unlike aldehydes (e.g., 3-Chlorobenzaldehyde), ketones like this compound are resistant to further oxidation under mild conditions.
  • Thermal Stability : Chlorinated aliphatic ketones may decompose at lower temperatures than aromatic chlorides (e.g., chloronaphthalenes with CAS 25586-43-0 ).

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